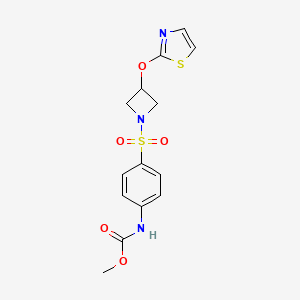

![molecular formula C20H17N5O3S B2878924 4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide CAS No. 397280-30-7](/img/structure/B2878924.png)

4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide, also known as BCS-1, is a chemical compound that has gained significant attention in the scientific community for its potential applications in cancer treatment. BCS-1 belongs to the class of sulfonamide-based compounds, which have been shown to exhibit potent anticancer activity.

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

Aromatic sulfonamides, such as 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide, have been studied for their inhibitory activity against carbonic anhydrase isoenzymes. These compounds exhibited nanomolar half maximal inhibitory concentration (IC50) values, indicating their potential in designing inhibitors for specific isoenzymes, which could have implications in treating conditions like glaucoma, epilepsy, and certain cancers (Supuran, Maresca, Gregáň, & Remko, 2013).

Polymer Science

The synthesis and characterization of soluble polyimides from aromatic tetracarboxylic dianhydrides have been reported, showcasing the application of aromatic diamines in creating high-performance materials with desirable properties like solubility in various organic solvents, thermal stability, and the ability to form transparent, tough, and flexible films (Imai, Maldar, & Kakimoto, 1984).

Self-Healing Materials

Research on catalyst-free room-temperature self-healing elastomers highlights the use of aromatic disulfide metathesis, employing bis(4-aminophenyl) disulfide as a dynamic crosslinker. This approach leads to materials with quantitative healing efficiency at room temperature, without the need for catalysts or external intervention, which is of significant interest for applications requiring durable and self-repairing materials (Rekondo et al., 2014).

Propriétés

IUPAC Name |

4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3S/c21-11-3-13-25(14-4-12-22)29(27,28)18-9-7-16(8-10-18)20(26)24-19-6-2-1-5-17(19)15-23/h1-2,5-10H,3-4,13-14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNARQOIDVFIPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [4-(2-methoxybenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2878847.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B2878849.png)

![[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2878851.png)

![Imidazo[1,2-A]pyrazin-2-amine](/img/structure/B2878854.png)

![10-(4-Methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2878863.png)